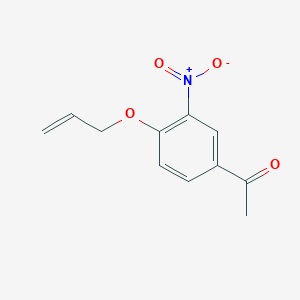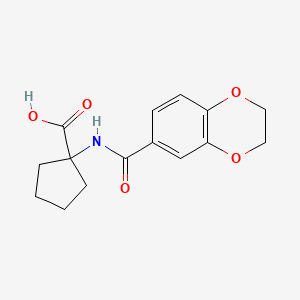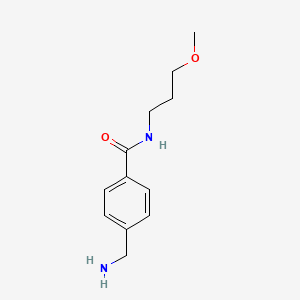
5-(2,3-二甲苯基)呋喃-2-羧酸
描述
5-(2,3-Dimethylphenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted with a carboxylic acid group at the second position and a 2,3-dimethylphenyl group at the fifth position. Furan derivatives are known for their diverse biological activities and applications in medicinal chemistry.
科学研究应用
5-(2,3-Dimethylphenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for 5-(2,3-Dimethylphenyl)furan-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
5-(2,3-Dimethylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-(2,3-dimethylphenyl)furan-2-methanol.
作用机制
The mechanism of action of 5-(2,3-Dimethylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
5-(2,3-Dimethylphenyl)furan-2-carboxylic acid: Known for its diverse biological activities.
2,5-Furandicarboxylic acid: Used as a precursor for bio-based polymers.
5-(2-Chlorophenyl)furan-2-carboxylic acid: Studied for its potential antiviral properties.
Uniqueness
5-(2,3-Dimethylphenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan derivatives
属性
IUPAC Name |
5-(2,3-dimethylphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8-4-3-5-10(9(8)2)11-6-7-12(16-11)13(14)15/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXLXZIMSANIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(O2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methyl-N-(1-propan-2-ylpiperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B7524661.png)

![N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]-2-methylpropanamide](/img/structure/B7524672.png)

![1-[(5-Amino-2-methoxyphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7524684.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B7524689.png)

![1-[[2-(4-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7524712.png)
![1-[(2-Methylsulfanylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7524714.png)
![4-[Methyl-(3-methyl-1,2-oxazole-5-carbonyl)amino]butanoic acid](/img/structure/B7524721.png)
![4-[methyl-(2-oxo-1H-quinoline-4-carbonyl)amino]butanoic acid](/img/structure/B7524728.png)
![4-[Methyl-(6-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B7524733.png)


